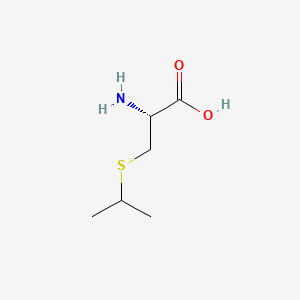
(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16BrNO2. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a trimethylammonium group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide typically involves the reaction of 5-hydroxy-2-methoxyphenyl with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-hydroxy-2-methoxyphenyl, trimethylamine, hydrobromic acid.
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete mixing of the reactants.
Purification: The product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide involves its interaction with specific molecular targets. The trimethylammonium group allows the compound to interact with negatively charged biomolecules, such as nucleic acids and proteins. This interaction can lead to the inhibition of enzyme activities or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cetrimonium bromide: Another quaternary ammonium compound with similar antiseptic properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetramethylammonium bromide: Used in various chemical reactions and as a phase-transfer catalyst.
Uniqueness
(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its wide range of applications.
Propiedades
Número CAS |
66967-81-5 |
|---|---|
Fórmula molecular |
C10H16BrNO2 |
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
(5-hydroxy-2-methoxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO2.BrH/c1-11(2,3)9-7-8(12)5-6-10(9)13-4;/h5-7H,1-4H3;1H |
Clave InChI |
ONIZXHXKWOPLIG-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C1=C(C=CC(=C1)O)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
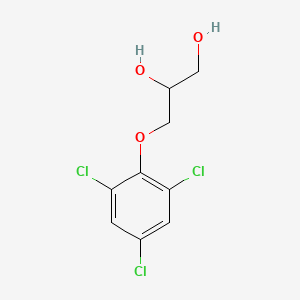

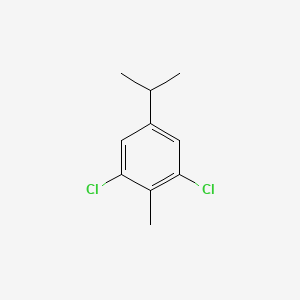




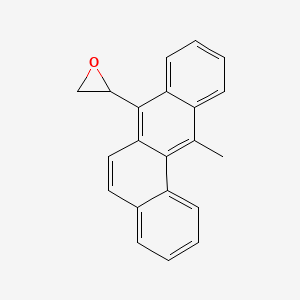
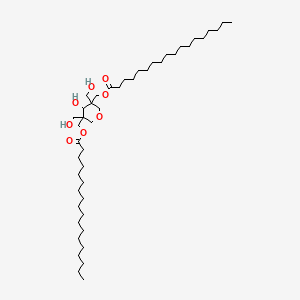
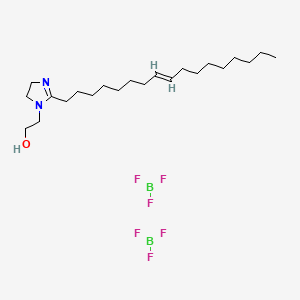
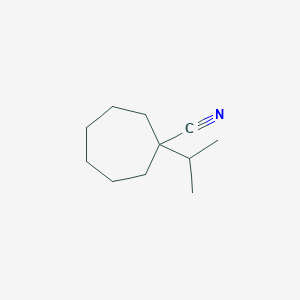
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
